1-Benzyl-2,2-dimethylpiperazine

Description

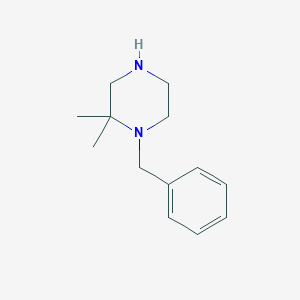

1-Benzyl-2,2-dimethylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and two methyl groups at the 2-position of the piperazine ring. The dimethyl substitution at the 2-position introduces steric hindrance, which can influence metabolic stability and receptor binding compared to simpler analogues like benzylpiperazine (BZP) . Recent synthetic advancements, such as the one-pot method avoiding orthogonal nitrogen protection, have streamlined the production of 1-benzyl-2-substituted piperazines, enabling rapid exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name |

1-benzyl-2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(2)11-14-8-9-15(13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYGXJLQTUNTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278538 | |

| Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846052-91-3 | |

| Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846052-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,2-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpiperazine can be synthesized from 4-benzyl-3,3-dimethylpiperazin-2-one. The process involves the reduction of the piperazinone using lithium aluminium hydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C, followed by refluxing for 6 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological and pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-Benzyl-2,2-dimethylpiperazine and its analogues:

Table 1: Key Structural and Functional Comparisons

Pharmacological Implications

- Steric Effects: The 2,2-dimethyl groups in this compound may reduce off-target interactions compared to BZP, which lacks steric hindrance and exhibits non-selective stimulant effects .

- Receptor Specificity : Dichlorophenyl and alkoxybenzyl derivatives (e.g., compounds in ) demonstrate tailored receptor affinities (e.g., dopamine D3 or neuroprotective targets), suggesting that substituent electronic properties (e.g., electron-withdrawing groups) critically influence binding.

Physicochemical and Metabolic Stability

- Metabolism : Dimethyl groups at the 2-position may slow oxidative metabolism by cytochrome P450 enzymes, improving half-life compared to BZP .

- Solubility : Alkoxybenzyl derivatives (e.g., ) exhibit better aqueous solubility due to polar side chains, whereas this compound’s solubility is likely moderate.

Biological Activity

1-Benzyl-2,2-dimethylpiperazine (BDMP) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : CHN

- SMILES Notation : c1ccc(cc1)CN1CCNC2(C1)CC2

This compound features a piperazine ring substituted with a benzyl group and two methyl groups at the 2-position, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that BDMP exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

BDMP has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the cell cycle. Notably, its selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.

The biological activity of BDMP is attributed to its interaction with specific molecular targets. It acts as an enzyme inhibitor and may also function as a receptor antagonist. Detailed studies are required to elucidate the exact pathways involved in its action.

Case Studies

-

Antibacterial Efficacy : A study conducted on the antibacterial effects of BDMP revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 -

Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of BDMP on various cancer cell lines, it was found to have an IC value of 25 µM against HeLa cells, indicating potent anticancer activity.

Cell Line IC (µM) HeLa 25 MCF-7 30 A549 28

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.